molecular formula C18H39OP B1581914 Trihexylphosphine oxide CAS No. 3084-48-8

Trihexylphosphine oxide

Cat. No. B1581914
CAS RN: 3084-48-8
M. Wt: 302.5 g/mol
InChI Key: PPDZLUVUQQGIOJ-UHFFFAOYSA-N
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Description

Triphenylphosphine oxide (often abbreviated TPPO) is an organophosphorus compound with the formula OP(C6H5)3 . It’s a colorless crystalline compound and a common but potentially useful waste product in reactions involving triphenylphosphine . It’s often used to induce the crystallization of chemical compounds .


Synthesis Analysis

Triphenylphosphine oxide is a byproduct of many useful reactions in organic synthesis including the Wittig, Staudinger, and Mitsunobu reactions . It’s also formed when PPh3Cl2 is employed to convert alcohols into alkyl chlorides . Triphenylphosphine can be regenerated from the oxide by treatment with a variety of deoxygenation agents, such as phosgene or trichlorosilane .


Molecular Structure Analysis

Triphenylphosphine oxide is a tetrahedral molecule related to POCl3 . The oxygen center is relatively basic . The rigidity of the backbone and the basicity of the oxygen center make this species a popular agent to crystallize otherwise difficult to crystallize molecules .


Chemical Reactions Analysis

Triphenylphosphine oxide is a byproduct of many useful reactions in organic synthesis including the Wittig, Staudinger, and Mitsunobu reactions . It’s also formed when PPh3Cl2 is employed to convert alcohols into alkyl chlorides .


Physical And Chemical Properties Analysis

Triphenylphosphine oxide has a molecular formula of C18H15OP and an average mass of 278.285 Da . It’s a colorless crystalline compound .

Scientific Research Applications

Reductive Phosphine-Mediated Ligation

  • Research Context : Exploring the chemical and biological profile of nitroxyl (HNO) compared to nitric oxide (NO).
  • Application : THPO reacts with triarylphosphines to produce phosphine oxide and aza-ylide. This reaction is foundational for developing new HNO detection methods (Reisz et al., 2009).

Serotonin-Selective Membrane Electrode

  • Research Context : Construction of serotonin-selective membrane electrodes using various solvent mediators.
  • Application : Tris(2-ethylhexyl)phosphine oxide serves as an effective solvent mediator, enhancing the electrode's response to serotonin and reducing interference from inorganic cations (Ueda et al., 2006).

Extraction Behavior of Actinides

  • Research Context : Investigating the impact of the P=C bond of phosphorous esters on the extraction of actinides.
  • Application : THPO's extraction behavior was evaluated for various actinides (U(VI), Th(IV), Am(III)), demonstrating significant solvent strength and correlation with P=O stretching frequency. These findings are supported by density functional theory calculations (Annam et al., 2018).

N-Type Material in Electronics

  • Research Context : Study of triarylphosphine oxides as electron-accepting (n-type) materials in electronic applications.
  • Application : Triarylphosphine oxides undergo chemical reduction to form stable radical anions, useful in constructing materials with enhanced stability for electronic applications (Schaub et al., 2016).

Quantitative Analysis in Pharmaceutical Samples

  • Research Context : Determining tris(2-carboxyethyl)phosphine (TCEP) in pharmaceutical samples.
  • Application : TCEP is oxidized to TCEP oxide (TCEPO) for quantitation in biological samples, using high-performance liquid chromatography (HPLC) with an evaporative light scattering detector (ELSD) (Tan et al., 2012).

Biodistribution in Radiopharmaceuticals

  • Research Context : Analyzing the biodistribution of tri-n-octyl[32P]phosphine oxide ([32P]TOPO) for potential use in treating hepatic tumors.
  • Application : [32P]TOPO showed high retention in the liver and decreased rapidly in other organs, highlighting its potential as a radiopharmaceutical for hepatic tumor treatment (Fortineau et al., 1999).

Colorimetric Reagent for Iron Determination

  • Research Context : Development of a colorimetric reagent for ferric iron determination.
  • Application : Tris(o-hydroxyphenyl)phosphine oxide serves as a novel colorimetric reagent, enabling ferric iron determination in various solutions (Holdoway & Willans, 1958).

Safety And Hazards

Trihexylphosphine oxide can cause severe skin burns and eye damage. It’s very toxic to aquatic life with long-lasting effects . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Triphenylphosphine oxide is a well-known industrial waste byproduct, and thousands of tons of it are generated every year . Due to its chemical stability and limited applications, settlement of this waste issue has drawn extensive attention from chemists . It’s also being studied for its regulatory effect on perovskites for morphological and radiative improvement .

properties

IUPAC Name

1-dihexylphosphorylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H39OP/c1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDZLUVUQQGIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCP(=O)(CCCCCC)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0051992
Record name Trihexylphosphine oxide
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Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Trihexylphosphine oxide

CAS RN

3084-48-8
Record name Trihexylphosphine oxide
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Record name Phosphine oxide, trihexyl-
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Record name Phosphine oxide, trihexyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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